molecular formula C19H22ClN3O3S B5161694 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide

3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide

Cat. No. B5161694
M. Wt: 407.9 g/mol
InChI Key: AKUOQCWVJRVGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 has been shown to have potential therapeutic benefits in cancer treatment.

Mechanism of Action

3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide inhibits MCT1, which is overexpressed in many types of cancer. MCT1 is responsible for the transport of lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 by 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide leads to a decrease in lactate transport and a decrease in intracellular pH. This ultimately results in a decrease in ATP production and cancer cell death.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can reduce lactate levels in cancer cells, leading to a decrease in intracellular pH and a decrease in ATP production. In vivo studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can inhibit tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for cancer research. Another advantage is that it is a small molecule inhibitor, making it relatively easy to use in lab experiments. One limitation is that it is not currently approved for clinical use, so its potential therapeutic benefits in humans are not yet known. Another limitation is that it may have off-target effects on other monocarboxylate transporters, which could complicate data interpretation.

Future Directions

There are several future directions for research on 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide involves several steps. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-azepanethiol to form 4-chloro-3-(1-azepanylsulfanyl)benzoic acid. This intermediate is then reacted with 3-pyridinemethanol to produce the final product, 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide.

Scientific Research Applications

3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide inhibits lactate transport and reduces lactate levels in cancer cells. This leads to a decrease in intracellular pH and a decrease in ATP production, ultimately resulting in cancer cell death. In vivo studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-8-7-16(19(24)22-14-15-6-5-9-21-13-15)12-18(17)27(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUOQCWVJRVGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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